molecular formula C10H18O4S B13102580 Tert-butyl 2-(cyclobutylsulfonyl)acetate

Tert-butyl 2-(cyclobutylsulfonyl)acetate

Cat. No.: B13102580
M. Wt: 234.31 g/mol
InChI Key: BYMUPAZUGKPMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(cyclobutylsulfonyl)acetate is a chemical compound with the molecular formula C10H18O4S. It is a member of the sulfone family and is characterized by the presence of a tert-butyl ester group and a cyclobutylsulfonyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(cyclobutylsulfonyl)acetate typically involves the esterification of cyclobutylsulfonylacetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been explored to optimize the reaction conditions and improve the selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyclobutylsulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Tert-butyl 2-(cyclobutylsulfonyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclobutylsulfonyl)acetate involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the tert-butyl ester and cyclobutylsulfonyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

tert-butyl 2-cyclobutylsulfonylacetate

InChI

InChI=1S/C10H18O4S/c1-10(2,3)14-9(11)7-15(12,13)8-5-4-6-8/h8H,4-7H2,1-3H3

InChI Key

BYMUPAZUGKPMRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.